molecular formula C3H7ClO3S B14636283 2-Chloroethyl methyl sulfite CAS No. 55913-34-3

2-Chloroethyl methyl sulfite

Katalognummer: B14636283
CAS-Nummer: 55913-34-3
Molekulargewicht: 158.60 g/mol
InChI-Schlüssel: OUIGTNBZFNTHIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloroethyl methyl sulfite is an organic compound with the molecular formula C3H7ClS. It is a colorless liquid with a distinct sulfurous odor. This compound is known for its reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

2-Chloroethyl methyl sulfite can be synthesized through the reaction of 2-chloroethanol with thionyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product along with by-products such as hydrogen chloride and sulfur dioxide.

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

2-Chloroethyl methyl sulfite undergoes various chemical reactions, including:

1. Substitution Reactions:

    Reagents and Conditions: Common reagents include nucleophiles such as sodium hydroxide or potassium hydroxide. The reaction typically occurs at elevated temperatures.

    Major Products: The substitution of the chlorine atom results in the formation of 2-hydroxyethyl methyl sulfite.

2. Oxidation Reactions:

    Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used. The reaction is usually carried out in an aqueous medium.

    Major Products: Oxidation leads to the formation of sulfoxides or sulfones, depending on the reaction conditions.

3. Reduction Reactions:

    Reagents and Conditions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed. The reaction is typically conducted in an inert atmosphere.

    Major Products: Reduction results in the formation of ethyl methyl sulfite.

Wissenschaftliche Forschungsanwendungen

2-Chloroethyl methyl sulfite has several applications in scientific research:

1. Chemistry:

  • Used as a reagent in organic synthesis for the introduction of the chloroethyl group into various molecules.
  • Employed in the study of reaction mechanisms and kinetics.

2. Biology:

  • Investigated for its potential use as a cross-linking agent in protein and nucleic acid research.
  • Studied for its effects on cellular processes and enzyme activity.

3. Medicine:

  • Explored for its potential use in the development of chemotherapeutic agents.
  • Investigated for its ability to modify biological molecules for therapeutic purposes.

4. Industry:

  • Used in the production of specialty chemicals and intermediates.
  • Employed in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Chloroethyl methyl sulfite involves the formation of reactive intermediates that can interact with various molecular targets. The compound can alkylate nucleophilic sites on proteins and nucleic acids, leading to modifications in their structure and function. This alkylation process is facilitated by the presence of the chloroethyl group, which acts as an electrophile.

Vergleich Mit ähnlichen Verbindungen

  • 2-Chloroethyl ethyl sulfide
  • 2-Chloroethyl isopropyl sulfide
  • 2-Chloroethyl phenyl sulfide

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

Eigenschaften

CAS-Nummer

55913-34-3

Molekularformel

C3H7ClO3S

Molekulargewicht

158.60 g/mol

IUPAC-Name

2-chloroethyl methyl sulfite

InChI

InChI=1S/C3H7ClO3S/c1-6-8(5)7-3-2-4/h2-3H2,1H3

InChI-Schlüssel

OUIGTNBZFNTHIJ-UHFFFAOYSA-N

Kanonische SMILES

COS(=O)OCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.